molecular formula C14H24S B1607291 2-Decylthiophene CAS No. 24769-39-9

2-Decylthiophene

Cat. No.: B1607291
CAS No.: 24769-39-9
M. Wt: 224.41 g/mol
InChI Key: GOTHKCARNFTUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decylthiophene is a chemical compound with the molecular formula C14H24S . It is used as a building block for the synthesis of semiconducting small molecules, oligomers, and polymers in applications such as polymer solar cells and organic field-effect transistors .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used, including nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a decyl group (C10H21) at the 2-position . The average mass of the molecule is 224.405 Da .


Chemical Reactions Analysis

Thiophene-based compounds, including this compound, are known for their exceptional optical and conductive properties. They play a vital role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 290.1±3.0 °C at 760 mmHg, and a flash point of 94.7±3.3 °C . It has 9 freely rotating bonds and a polar surface area of 28 Å2 .

Scientific Research Applications

1. Thermal Behaviour and Polymorphism

A detailed study on the thermal behaviour of low-molecular-weight poly(3-decylthiophene) revealed two distinct crystalline phases and a mesophase, potentially nematic. The research developed a structural model for a 3-dimensional phase and identified conditions for each phase's formation (Bolognesi et al., 1993).

2. Synthesis of 2-Arylthiophenes

The direct C-H arylation of thiophenes with aryl iodides and bromides using Pd, Ir, Rh, and Cu catalysts was studied. This research explored a new synthetic strategy for 2-arylthiophenes, offering a more atom-economical and environmentally friendly approach (Hu et al., 2012).

3. Electropolymerization and Applications

The electrochemical polymerization of 3-decylthiophene using 1-butyl-3-methylimidazoliumtetrafluorborate as a solvent was investigated. This process led to the development of very stable polythiophene films suitable for various electro-optical applications (Torres et al., 2007).

4. Organic Field-Effect Transistors

A study introduced alkylthio side chains to main chain thienyl backbones for organic field-effect transistors (OFETs). This research demonstrated the impact of side chain alkylthio structural motifs on molecular conformation, morphologies, structural packing, and charge transport in OFET devices (Lin et al., 2021).

5. Raman Spectroscopic Studies

Raman spectroscopic studies of regioregular poly(3-decylthiophene) provided insights into its structural homogeneity and extended conjugation. This research correlated Raman spectroelectrochemical studies with cyclic voltammetry and UV−visible−near-IR spectroelectrochemistry (Louarn et al., 1996).

6. Crystalline Transition and Morphology

The study of poly(3-butylthiophene) revealed insights into its morphology at different crystalline polymorphs and solvent/thermal induced phase transitions. This research offered valuable information on the material's electrical properties (Lu et al., 2008).

7. Liquid Crystal Monodomain Field-Effect Transistors

Research on butyl, hexyl, and decyl derivatives of liquid-crystalline semiconductors for field-effect transistors was conducted. This study focused on their structural, optical, and electrical properties, contributing to the understandingof monodomain film formation and charge transport mechanisms in these materials (van Breemen et al., 2006).

8. Conducting Copolymers for Electronic Applications

The synthesis and characterization of new processible conducting copolymers derived from thiophenes were explored. These copolymers combined excellent electrical properties with good processibility, offering potential for various electronic applications (Hanna & Leclerc, 1996).

9. Doping Influence on Polythiophene Structure

A study on the influence of doping on the molecular structure of poly(3-decylthiophene) provided insights into doping-induced structural changes of the polymer system, enhancing understanding of its electronic properties (Łużcny et al., 1994).

10. Polythiophene Nanocomposites for Photodegradation

The review on polythiophene nanocomposites focused on their applications in photocatalytic degradation. This study highlighted the potential of PTh in environmental applications and discussed advancements in UV and visible light-assisted photocatalysis (Ansari et al., 2015).

11. Solar Cell Applications

A study on the optical and electrochemical characterization of poly(3-undecyl-2,2'-bithiophene) in thin-film solid-state TiO2 photovoltaic solar cells demonstrated the potential of polythiophenes in solar cell applications, revealing important insights into their photovoltaic performance (Grant et al., 2003).

Future Directions

The future directions of 2-Decylthiophene and similar compounds lie in their potential applications in electronic and optoelectronic devices. Their unique properties make them promising materials for the development of advanced compounds with a variety of biological effects .

Properties

IUPAC Name

2-decylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24S/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15-14/h10,12-13H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTHKCARNFTUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340655
Record name 2-Decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24769-39-9
Record name 2-Decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thiophene (67.4 g, 0.801 mol) and THF (200 ml) were placed in a 1000-ml three-necked flask equipped with a 200-ml dropping funnel and a reflux tube. The solution was cooled to −78° C., and a solution (200 ml) of n-butyllithium (2.6 M) in n-hexane was added dropwise to the cooled solution over a period of about one hr. After the completion of the dropwise addition, the mixture was stirred at −78° C. for about one hr. Thereafter, the reaction temperature was raised to room temperature. At that temperature, the mixture was again stirred for one hr, and 1-bromodecane (118.0 g, 0.534 mol) was added dropwise thereto at 0° C. over a period of about one hr. After the completion of the dropwise addition, the reaction temperature was raised to room temperature, and, at that temperature, the mixture was stirred overnight. After the completion of the reaction, water (200 ml) was added, and the organic layer was extracted with diethyl ether, was dried over sodium sulfate, and was applied to column chromatography (n-hexane) to give an objective compound 2-decylthiophene as a yellow liquid (112.8 g, yield 96.60%). An NMR spectrum of the compound thus obtained was measured at room temperature with an NMR spectrometer (model JNM-LA400W, manufactured by Japan Electric Optical Laboratory). 1H-NMR (CDCl3, TMS/ppm): 0.88 (t, 3H, J=6.83 Hz), 1.29 (m, 14H), 1.67 (m, 2H), 2.81 (t, 2H, J=7.32 Hz), 6.76 (d, 1H, J=3.91 Hz). 6.90 (dd, 1H, J=3.91 Hz, J=4.88 Hz), 7.09 (d, 1H, J=4.88 Hz.
Quantity
67.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
96.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Decylthiophene
Reactant of Route 2
Reactant of Route 2
2-Decylthiophene
Reactant of Route 3
Reactant of Route 3
2-Decylthiophene
Reactant of Route 4
Reactant of Route 4
2-Decylthiophene
Reactant of Route 5
Reactant of Route 5
2-Decylthiophene
Reactant of Route 6
Reactant of Route 6
2-Decylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.